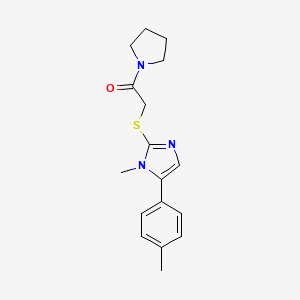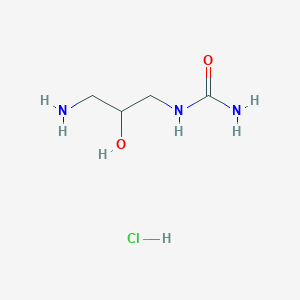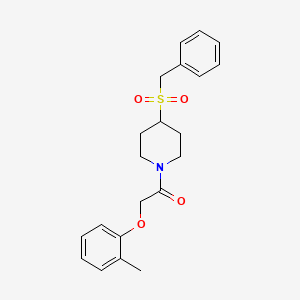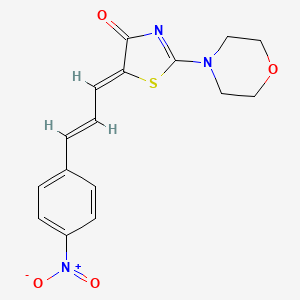
2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Environmental Implications and Water Treatment
1H-benzo-1,2,3-triazole and its derivatives like 1H-1,2,3-triazoles are known as corrosion inhibitors in various industrial applications. Their presence as polar and poorly degradable trace pollutants in water bodies is a concern. However, studies have shown their elimination in wastewater treatment plants through methods like activated carbon filtration and ozonation, ensuring they do not intrude into the drinking water supply (Reemtsma et al., 2010).
Catalytic Applications and Chemical Interactions
1,2,3-Triazole derivatives have been utilized in catalytic processes involving Cp*RhIII/IrIII complexes. These complexes exhibit significant catalytic activity in reactions like transfer hydrogenation of carbonyl compounds and Oppenauer-type oxidation of alcohols. The structural characteristics of these complexes, often displaying a pseudo-octahedral “piano-stool” arrangement, highlight the versatility and the potential of triazole-based compounds in catalysis (Saleem et al., 2014).
Supramolecular Chemistry
The unique structure of 1,2,3-triazoles enables diverse supramolecular interactions, making them highly useful in fields like supramolecular chemistry, coordination chemistry, and anion recognition. Their ability to form complex structures through hydrogen and halogen bonding, ion-pair recognition, and bimetallic complexes extends the scope of 1,2,3-triazoles beyond traditional applications, opening doors to advanced scientific explorations (Schulze & Schubert, 2014).
Photophysical Properties
Studies on phthalimide derivatives of 1,2,3-triazoles have revealed interesting photophysical properties. These derivatives, such as TMPID containing an isoindole moiety, show promising solvatochromic behavior and dipole moments in various solvents. This indicates potential applications in fields like photochemistry and the development of materials with specific optical properties (Akshaya et al., 2016).
properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-15-8-11(13-14-15)12(17)16-6-9-4-2-3-5-10(9)7-16/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXUFIJJOJSIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2647613.png)





![5-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]-2-methylpyridine](/img/structure/B2647625.png)
![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)
![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)